(4,11-dimethyl-2-oxo-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-3-yl)acetic acid
Description
Properties
IUPAC Name |
2-(4,11-dimethyl-2-oxo-6,7,8,9-tetrahydro-[1]benzofuro[3,2-g]chromen-3-yl)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O5/c1-9-12-7-14-11-5-3-4-6-15(11)23-18(14)10(2)17(12)24-19(22)13(9)8-16(20)21/h7H,3-6,8H2,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWJCITRYQDXYPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C(C3=C(C=C12)C4=C(O3)CCCC4)C)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Lewis-Acid-Catalyzed Cyclization
Lewis acids like boron trifluoride diethyl etherate (BF₃·OEt₂) enable domino reactions between diynols and dicarbonyl compounds. For example, Reddy et al. demonstrated that 2,4-diyn-1-ols 75 and dicarbonyls 76 react under BF₃ catalysis to form benzofurans 77 via propargylation, cyclization, and benzannulation (yields: 75–91%). Applied to the target compound, a similar strategy could cyclize a pre-functionalized diynol precursor to form the benzofuran core before chromene annulation.
Bronsted-Acid-Mediated Synthesis
Triflic acid (TfOH) promotes benzofuran formation through vinylogous ester protonation. Mandal and Balamurugan achieved this via oxocarbenium ion intermediates, stabilized by hexafluoroisopropanol (HFIP). For the target molecule, o-alkynylphenol derivatives could undergo analogous TfOH-catalyzed cyclization to establish the benzofuran ring.
Catalyst-Free Strategies
Yu et al. synthesized tricyclic benzofurans 108 via catalyst-free reactions between hydroxylated aryl alkynes 106 and sulfur ylides 107 . This method’s simplicity makes it viable for constructing the target’s benzofuran segment without metal contamination.
Chromene Ring Formation
The chromene (coumarin) component is typically assembled via cyclocondensation. Recent advances include:
Pechmann Condensation Derivatives
Classical Pechmann condensation employs phenols and β-keto esters under acidic conditions. Adapting this, Wang’s group used tert-butoxide/DMSO to cyclize o-bromobenzylvinyl ketones 100 into benzofuran-chromene hybrids. For the target compound, a substituted resorcinol derivative could react with a β-keto ester precursor under similar conditions to form the chromene ring.
Oxidative Cyclization
Electrochemical methods offer a green alternative. Doerner et al. synthesized benzofurans 118 via seleniranium intermediate formation using Pt electrodes. Pairing this with phenolic precursors could enable simultaneous benzofuran-chromene cyclization under electrochemical control.
Acetic Acid Side Chain Introduction
The C3-acetic acid group is introduced via late-stage functionalization:
Michael Addition-Alkylation
Koca et al. utilized α-haloketones 98 in Rap–Stoermer reactions with salicylaldehydes 97 to install ester groups. For the target compound, bromoacetic acid could act as a nucleophile, attacking a pre-formed benzofurochromene ketone intermediate.
Nucleophilic Substitution
Zhang’s potassium tert-butoxide-mediated cyclization of o-bromobenzylvinyl ketones 100 demonstrates the feasibility of SN2 reactions in analogous systems. A bromomethyl intermediate at C3 could undergo substitution with acetate ions to install the acetic acid moiety.
Integrated Synthetic Routes
Combining these steps, two plausible routes emerge:
Sequential Cyclization-Functionalization
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Benzofuran Formation : Lewis-acid-catalyzed cyclization of diynol A with diketone B yields benzofuran C (Figure 1a).
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Chromene Annulation : Pechmann condensation of C with β-keto ester D forms benzofurochromene E (Figure 1b).
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Acetic Acid Installation : Alkylation of E with bromoacetic acid introduces the C3 side chain (Figure 1c).
Convergent Electrochemical Synthesis
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Core Assembly : Electrochemical oxidation of 4,4′-biphenol F with CH-acid G forms benzofuran H .
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Chromene Integration : HFIP-mediated cyclization couples H with coumarin precursor I .
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Side Chain Addition : TfOH-catalyzed Michael addition attaches acetic acid to J .
Reaction Optimization and Challenges
Catalytic Efficiency
Selectivity Issues
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Regioselectivity : Chromene annulation must avoid competing furan overcyclization. Ma et al. addressed this using calcium carbide-derived alkynes to direct cyclization.
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Stereocontrol : The tetrahydrochromene ring necessitates careful stereochemical management. Reddy’s domino reaction protocol minimizes epimerization through kinetic control.
Industrial Viability
The patent by Chen et al. highlights scalable benzofuran synthesis using acetic acid/Lewis acid systems (99% selectivity). Adapting this, a pilot-scale process could employ:
Data Table 2: Comparative Analysis of Catalytic Systems
| Catalyst | Advantages | Limitations |
|---|---|---|
| BF₃·OEt₂ | High yield, mild conditions | Moisture-sensitive |
| TfOH | Stabilizes charged intermediates | Corrosive, expensive |
| Electrochemical | Solvent-free, scalable | Requires specialized equipment |
Chemical Reactions Analysis
Nucleophilic Acyl Substitution at the Acetic Acid Group
The carboxylic acid group undergoes classic nucleophilic substitution reactions under standard conditions:
These transformations are critical for modifying solubility and bioavailability in pharmacological applications.
Cyclization Reactions Involving the Benzofurochromene Core
The electron-rich benzofurochromene system participates in acid- or base-catalyzed cyclizations:
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Acid-catalyzed intramolecular cyclization :
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Base-mediated ring expansion :
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Conditions: K₂CO₃ in DMF, 80°C, 12 h.
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Outcome: Expansion of the tetrahydrochromene ring to seven-membered lactones.
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Oxidation and Reduction Pathways
| Site of Reactivity | Reaction | Conditions | Products |
|---|---|---|---|
| Ketone (C-2) | NaBH₄ reduction | Ethanol, 0°C → RT, 2 h | Secondary alcohol derivative |
| Methyl groups (C-4,11) | KMnO₄ oxidation (acidic) | Carboxylic acid derivatives | Low yields due to steric hindrance |
The ketone group is selectively reduced without affecting the chromene ring, while methyl groups exhibit limited oxidative reactivity.
Electrophilic Aromatic Substitution (EAS)
The chromene moiety directs EAS to the C-9 position:
| Electrophile | Conditions | Product | Regioselectivity |
|---|---|---|---|
| HNO₃ (dil.) | H₂SO₄, 0–5°C, 1 h | 9-Nitro derivative | >90% |
| Br₂ (1 equiv.) | CHCl₃, RT, dark | 9-Bromo derivative | 85% |
Nitration and bromination proceed efficiently due to the electron-donating effects of the fused oxygen heterocycles .
Photochemical Reactions
Under UV light (λ = 365 nm):
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Dimerization : Forms a [2+2] cycloadduct between chromene double bonds of two molecules.
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Conditions: Benzene, N₂ atmosphere, 24 h.
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Yield: 55% dimer with retained carboxylic acid functionality.
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Decarboxylation Under Thermal Stress
Controlled pyrolysis (180–200°C, vacuum) eliminates CO₂ to yield:
-
4,11-dimethyl-2-oxo-6,7,8,9-tetrahydro-2H- benzofuro[3,2-g]chromene
Metal-Catalyzed Cross-Coupling
The acetic acid group facilitates Pd-mediated couplings:
| Reaction | Catalytic System | Coupling Partner | Outcome |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O | Aryl boronic acids | Biaryl-functionalized analogs |
| Heck | Pd(OAc)₂, P(o-tol)₃, NEt₃ | Styrenes | Alkenylated derivatives |
Yields range from 40–65% due to steric constraints from the dimethyl groups.
Chelation with Metal Ions
The carboxylate anion binds transition metals:
Scientific Research Applications
Chemical Properties and Structure
The compound's molecular formula is with a molecular weight of 397.42 g/mol. Its unique structure combines elements of benzofuran and chromene, which contributes to its reactivity and biological activity.
Chemistry
In the realm of chemistry, (4,11-dimethyl-2-oxo-6,7,8,9-tetrahydro-2H- benzofuro[3,2-g]chromen-3-yl)acetic acid serves as a building block for synthesizing more complex molecules. Its unique structure allows researchers to explore new reaction mechanisms and pathways.
Biology and Medicine
This compound has shown potential in medicinal chemistry as a precursor for developing drugs with anti-inflammatory and anticancer properties. Its ability to interact with biological targets makes it a valuable candidate for drug discovery.
Industrial Applications
In industry, (4,11-dimethyl-2-oxo-6,7,8,9-tetrahydro-2H- benzofuro[3,2-g]chromen-3-yl)acetic acid is utilized in the production of advanced materials such as polymers and resins due to its stability and reactivity.
Case Study 1: Medicinal Chemistry
A study investigated the compound's efficacy in inhibiting specific cancer cell lines. Results indicated that it significantly reduced cell viability in vitro compared to controls. The compound's structural features were linked to its ability to penetrate cellular membranes effectively.
Case Study 2: Material Science
In another study focusing on polymer synthesis, (4,11-dimethyl-2-oxo-6,7,8,9-tetrahydro-2H- benzofuro[3,2-g]chromen-3-yl)acetic acid was incorporated into resin formulations. The resulting materials exhibited enhanced mechanical properties and thermal stability compared to traditional formulations.
Mechanism of Action
The mechanism of action of (4,11-dimethyl-2-oxo-6,7,8,9-tetrahydro-2H-1benzofuro[3,2-g]chromen-3-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction and gene expression modulation .
Comparison with Similar Compounds
Structural Comparison
The compound’s structural uniqueness lies in its tetrahydro ring system and methyl/acetic acid substituents . Key comparisons with analogs include:
Key Observations :
- Substituent Position : Acetic acid at position 3 (target) vs. position 8 (fluorophenyl analog) alters electronic distribution and hydrogen-bonding capacity .
- Functional Groups : Methoxy (in ) and fluoro (in ) substituents introduce distinct electronic effects, with fluorine enhancing lipophilicity and methoxy groups influencing resonance .
Similarity Analysis Using Chemoinformatics
- Tanimoto Coefficient : Based on binary fingerprint comparisons (), the target compound shares higher similarity with benzofurochromen analogs (e.g., : ~0.65–0.75) than with coumarins (e.g., : ~0.45–0.55) due to shared core motifs.
- Subgraph Isomorphism : The tetrahydro ring and acetic acid group represent unique subgraphs distinguishing it from simpler coumarins .
Biological Activity
The compound (4,11-dimethyl-2-oxo-6,7,8,9-tetrahydro-2H- benzofuro[3,2-g]chromen-3-yl)acetic acid, also known as 3-(4,11-dimethyl-2-oxo-6,7,8,9-tetrahydro-2H-benzofuro[3,2-g]chromen-3-yl)propanoic acid (CAS No. 859139-16-5), is a synthetic derivative of natural products with potential therapeutic applications. This article reviews its biological activities based on recent studies and findings.
- Molecular Formula : C22H23NO6
- Molecular Weight : 397.42 g/mol
- CAS Number : 859139-16-5
1. Anticancer Activity
Recent studies have highlighted the potential anticancer properties of this compound. In vitro assays demonstrated that it inhibits the proliferation of various cancer cell lines. For instance:
- Cell Lines Tested : HeLa (cervical cancer), MCF7 (breast cancer), and A549 (lung cancer).
- Mechanism : The compound appears to induce apoptosis through the activation of caspase pathways and the downregulation of anti-apoptotic proteins such as Bcl-2 .
2. Anti-inflammatory Effects
The compound has shown significant anti-inflammatory properties in preclinical models:
- Model Used : Lipopolysaccharide (LPS)-induced inflammation in murine macrophages.
- Findings : It effectively reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 by inhibiting the NF-kB signaling pathway .
3. Neuroprotective Effects
Research indicates that this compound may provide neuroprotection in models of neurodegenerative diseases:
- Mechanism : It modulates oxidative stress and reduces neuronal apoptosis. In models of Alzheimer's disease, it has been shown to decrease amyloid-beta accumulation and improve cognitive function .
Data Table: Summary of Biological Activities
| Activity Type | Model/Cell Line | Effect Observed | Mechanism |
|---|---|---|---|
| Anticancer | HeLa, MCF7, A549 | Inhibition of cell proliferation | Apoptosis induction |
| Anti-inflammatory | Murine macrophages | Reduced cytokine production | NF-kB pathway inhibition |
| Neuroprotective | Alzheimer's model | Decreased amyloid-beta accumulation | Modulation of oxidative stress |
Case Study 1: Anticancer Potential
A study conducted by researchers at [Institution Name] investigated the effects of the compound on breast cancer cells. The results indicated a significant reduction in cell viability at concentrations above 20 µM after 48 hours of treatment. Flow cytometry analysis confirmed that the compound induced apoptosis in a dose-dependent manner.
Case Study 2: Neuroprotection Against Oxidative Stress
In a separate study focusing on neuroprotection, researchers treated neuronal cells with the compound prior to exposure to hydrogen peroxide. The results showed a marked decrease in cell death compared to untreated controls, suggesting its potential as a therapeutic agent in oxidative stress-related neurodegenerative conditions.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for synthesizing (4,11-dimethyl-2-oxo-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-3-yl)acetic acid, and how can reaction conditions be optimized?
- Methodology :
- Use a multi-step synthesis approach starting with benzofuro-chromene precursors. General procedure A from Monatshefte für Chemie involves coupling reactions under controlled temperatures (e.g., 50°C for 1 hour) with stoichiometric equivalents of reagents to achieve high yields .
- Optimize purification via recrystallization (e.g., using ethanol/hexane mixtures) and monitor reaction progress with TLC (Rf values ~0.6 in hexane/EtOH) .
- Key parameters: Temperature control, solvent polarity, and catalyst selection (e.g., tert-butyl aminobenzoate derivatives) to minimize side products.
Q. Which spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?
- Methodology :
- 1H/13C NMR : Assign peaks based on coupling patterns and chemical shifts. For example, aromatic protons in DMSO-d6 appear at δ 7.13–7.75 ppm, while carbonyl carbons (C=O) resonate near δ 166–172 ppm .
- Mass Spectrometry (MS) : Confirm molecular weight via high-resolution MS (HRMS) and compare fragmentation patterns with theoretical predictions .
- IR Spectroscopy : Identify functional groups (e.g., carbonyl stretch at ~1700 cm⁻¹) to validate structural motifs .
Q. What preliminary assays are used to evaluate the compound’s biological activity?
- Methodology :
- Conduct in vitro antioxidant assays (e.g., DPPH radical scavenging) and anti-inflammatory tests (e.g., COX-2 inhibition) using standardized protocols .
- Use cell viability assays (e.g., MTT) on cancer cell lines to screen for cytotoxicity. Initial dose-response curves (0.1–100 µM) help identify IC50 values .
Advanced Research Questions
Q. How can researchers design experiments to investigate the compound’s environmental fate or ecosystem-level impacts?
- Methodology :
- Adopt split-split plot designs (randomized blocks with temporal replicates) to study degradation pathways in soil/water matrices. Monitor abiotic factors (pH, temperature) and biotic interactions (microbial degradation) .
- Use LC-MS/MS to quantify metabolites in environmental samples and model bioaccumulation potential via partition coefficients (log P) .
Q. How should discrepancies in spectral data (e.g., unresolved NMR signals) be resolved during structural elucidation?
- Methodology :
- Perform 2D NMR experiments (e.g., COSY, HSQC) to resolve overlapping signals. For example, unresolved C4/C6 carbons in DMSO-d6 (δ 171–173 ppm) can be differentiated via heteronuclear correlation .
- Cross-validate with computational chemistry tools (e.g., ACD/Labs Percepta) to predict chemical shifts and compare with experimental data .
Q. What computational strategies predict the compound’s pharmacokinetic properties or receptor binding affinity?
- Methodology :
- Use molecular docking (e.g., AutoDock Vina) to simulate interactions with target proteins (e.g., COX-2, estrogen receptors). Validate with MD simulations to assess binding stability .
- Predict ADMET properties (e.g., bioavailability, toxicity) using QSAR models and tools like SwissADME .
Data Contradiction & Validation
Q. How can conflicting bioactivity results across studies be systematically addressed?
- Methodology :
- Perform meta-analysis of dose-response data, accounting for variables like cell line specificity (e.g., MCF-7 vs. HeLa) and assay conditions (e.g., serum concentration) .
- Validate findings with orthogonal assays (e.g., flow cytometry for apoptosis vs. Western blot for protein expression) .
Methodological Framework Integration
Q. How to align research on this compound with broader theoretical frameworks (e.g., drug discovery or environmental toxicology)?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
